8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the methanoisoindole core and the introduction of the diphenylmethylene and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce more saturated analogs.
Scientific Research Applications
8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly if it exhibits activity against specific biological targets.
Industry: Its unique structure could make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the nature of its interactions with these targets. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methanoisoindole derivatives and compounds with diphenylmethylene or methoxyphenyl groups. Examples include:
- 8-(Diphenylmethylene)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 2-(2-Methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Uniqueness
What sets 8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its combination of structural features, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C29H23NO3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
10-benzhydrylidene-4-(2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C29H23NO3/c1-33-23-15-9-8-14-22(23)30-28(31)26-20-16-17-21(27(26)29(30)32)25(20)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,20-21,26-27H,1H3 |
InChI Key |
MXIRVGLZZCTMMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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